molecular formula C20H42ClNO2 B12962028 Octadecylglycine hydrochloride

Octadecylglycine hydrochloride

Cat. No.: B12962028
M. Wt: 364.0 g/mol
InChI Key: HSRZNNOZMWKUBO-UHFFFAOYSA-N
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Description

Octadecylglycine hydrochloride (hypothetical structure: C₂₀H₄₂ClNO₂) is a hydrochloride salt derived from octadecylglycine, a glycine analog featuring an 18-carbon alkyl chain. The lack of explicit references to this compound in the evidence necessitates inferences from structurally related hydrochlorides.

Properties

Molecular Formula

C20H42ClNO2

Molecular Weight

364.0 g/mol

IUPAC Name

2-(octadecylamino)acetic acid;hydrochloride

InChI

InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23;/h21H,2-19H2,1H3,(H,22,23);1H

InChI Key

HSRZNNOZMWKUBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylglycine hydrochloride typically involves the reaction of octadecylamine with glycine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Octadecylamine: is reacted with in an aqueous solution.

    Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.

  • The reaction mixture is stirred and heated to promote the reaction.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octadecylglycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The long carbon chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecylglycine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of octadecylglycine hydrochloride is primarily related to its surfactant properties. The long hydrophobic carbon chain interacts with hydrophobic surfaces, while the hydrophilic glycine and hydrochloride groups interact with aqueous environments. This amphiphilic nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and cell membranes, affecting their structure and function.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares octadecylglycine hydrochloride (hypothetical) with analogous compounds:

Compound CAS Number Molecular Formula Key Features
This compound Not available C₂₀H₄₂ClNO₂ (hypothetical) Glycine derivative with C18 chain; likely amphiphilic, potential surfactant
Octadecylamine hydrochloride 1838-08-0 C₁₈H₃₉N·HCl Long-chain amine salt; used in corrosion inhibitors, surfactants
DL-Octopamine Hydrochloride 770-05-8 C₈H₁₂ClNO₂ Phenethylamine derivative; pharmaceutical intermediate
Amitriptyline hydrochloride 549-18-8 C₂₀H₂₄ClN Tricyclic antidepressant; analyzed via RP-HPLC
Demeclocycline Hydrochloride 64-73-3 C₂₁H₂₂Cl₂N₂O₈ Tetracycline antibiotic; complex structure with multiple functional groups


Key Observations :

  • Chain Length and Functionality : Octadecylglycine and octadecylamine both feature C18 chains but differ in headgroups (glycine vs. amine), affecting solubility and reactivity.
  • Pharmaceutical vs. Industrial Use : Amitriptyline and demeclocycline are bioactive, whereas octadecylamine is industrial. Octadecylglycine may bridge both domains.

Analytical Methods

Analytical techniques for hydrochloride salts vary by application:

  • Chromatography: Oxycodone hydrochloride impurities are quantified using HPLC with phosphate buffer and acetonitrile-methanol mobile phases . Amitriptyline hydrochloride employs RP-HPLC for accuracy validation .
  • Spectroscopy : DL-Octopamine hydrochloride utilizes NMR and MSDS for quality control .

This compound would likely require similar methods, such as HPLC with UV detection or mass spectrometry, given its polarity and size.

Q & A

Q. How can researchers design experiments to assess the compound’s solubility in aqueous and organic solvents?

  • Methodological Answer : Conduct phase-solubility studies using the shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis spectroscopy (calibration curve at λ_max ~220 nm). For low solubility, employ co-solvents (e.g., PEG-400) and document dilution ratios systematically . Triplicate measurements and statistical analysis (e.g., ANOVA for inter-batch variability) are critical to minimize experimental error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in pH, ionic strength, or residual solvents. Researchers should:
  • Perform controlled stability studies under stressed conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products.
  • Compare data across multiple batches using multivariate analysis (e.g., PCA) to identify outlier variables .
  • Cross-reference with literature using systematic reviews (e.g., PRISMA guidelines) to contextualize findings within experimental parameters .

Q. How can computational modeling predict this compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields (CHARMM36) to model insertion into lipid bilayers. For protein interactions, perform docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate predictions with SPR or ITC binding assays .

Q. What experimental designs are recommended to evaluate the compound’s cytotoxicity or biocompatibility in cell-based assays?

  • Methodological Answer :
  • Dose-Response : Use MTT assays (3T3 fibroblasts, HepG2 cells) with concentrations spanning 1–100 µM, including vehicle controls (e.g., DMSO ≤0.1%).
  • Mechanistic Studies : Combine flow cytometry (Annexin V/PI staining) and ROS detection (DCFH-DA probe) to differentiate apoptosis vs. necrosis.
  • Data Normalization : Express viability relative to untreated cells, applying corrections for background absorbance and inter-plate variability .

Data Analysis and Reporting

Q. How should researchers statistically analyze kinetic data from this compound release studies?

  • Methodological Answer : Fit release profiles (e.g., % cumulative release vs. time) to models like Higuchi (Q = k√t) or Korsmeyer-Peppas (Q = ktⁿ). Use nonlinear regression (GraphPad Prism) to determine diffusion exponent (n) and assess mechanism (Fickian vs. anomalous transport). Report R² values and confidence intervals for model robustness .

Q. What frameworks ensure rigorous reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles:
  • Metadata : Document experimental conditions (e.g., humidity, solvent lot numbers) in supplemental files.
  • Transparency : Use structured abstracts to highlight limitations (e.g., "No significant cytotoxicity observed up to 50 µM, possibly due to low cellular uptake").
  • Repository Submission : Deposit raw data (HPLC chromatograms, NMR spectra) in platforms like Zenodo or Figshare .

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